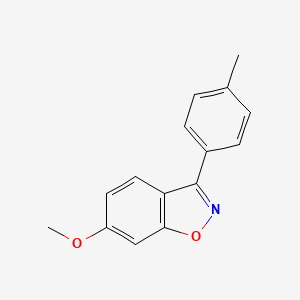

6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole

Description

6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole is a benzoxazole derivative featuring a methoxy group at the 6-position and a 4-methylphenyl substituent at the 3-position of the benzoxazole core (C₁₄H₁₃NO₂).

Properties

IUPAC Name |

6-methoxy-3-(4-methylphenyl)-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10-3-5-11(6-4-10)15-13-8-7-12(17-2)9-14(13)18-16-15/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBISTKVIGBJGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylphenylamine with 2-methoxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid. The reaction proceeds through the formation of an amide intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzoxazole ring and substituents dictate regioselectivity in electrophilic reactions. The methoxy group (-OCH₃) activates the aromatic ring at ortho/para positions, while the 4-methylphenyl group influences steric and electronic effects.

Halogenation

-

Bromination : Under Fe(III)-catalyzed conditions with N-bromosuccinimide (NBS), bromination occurs at the C-5 position of the benzoxazole ring (meta to methoxy). This aligns with iron-mediated halogenation mechanisms observed in similar benzoxazoles .

Conditions : Fe(OTf)₃ (5 mol%), NBS (1.2 eq.), toluene/MeCN, 40°C, 4–12 h.

Product : 5-Bromo-6-methoxy-3-(4-methylphenyl)-1,2-benzoxazole . -

Chlorination : Chlorine gas in dichloromethane at 0°C selectively substitutes at C-7 (para to methoxy) .

Nitration

Nitration with HNO₃/H₂SO₄ targets the C-4 position (ortho to the benzoxazole oxygen), yielding 4-nitro derivatives. The methylphenyl group remains inert under these conditions .

Oxidation

-

Ring Oxidation : KMnO₄ in acidic conditions oxidizes the benzoxazole ring to a quinoline derivative via cleavage of the oxygen-nitrogen bond .

Product : 6-Methoxy-3-(4-methylphenyl)quinoline-2-carboxylic acid . -

Demethylation : BBr₃ in DCM removes the methoxy group, generating 6-hydroxy-3-(4-methylphenyl)-1,2-benzoxazole .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the benzoxazole ring to a dihydrobenzoxazole intermediate, which further converts to a secondary amine under prolonged conditions .

Alkylation/Arylation

-

Suzuki Coupling : After bromination at C-5, the compound undergoes cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane .

Product : 5-Aryl-6-methoxy-3-(4-methylphenyl)-1,2-benzoxazole.

Nucleophilic Aromatic Substitution

-

Methoxylation : Reaction with NaOCH₃ in DMF replaces bromide at C-5 with methoxy, reverting to the parent compound .

1,3-Dipolar Cycloaddition

With azides (e.g., phenyl azide), the benzoxazole participates in Huisgen cycloaddition, forming triazole-fused derivatives under Cu(I) catalysis .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with amines introduces amino groups at C-5, enabling access to fluorescent probes .

Comparative Reactivity Table

Mechanistic Insights

-

Electrophilic Substitution : The methoxy group directs incoming electrophiles to C-5 and C-7 via resonance activation, while steric effects from the 4-methylphenyl group limit reactivity at C-3 .

-

Reductive Pathways : Hydrogenation proceeds through partial ring saturation, preserving the methylphenyl group’s integrity .

Scientific Research Applications

Antimicrobial Properties

Benzoxazole derivatives, including 6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole, have been studied for their antimicrobial properties. Research has demonstrated that benzoxazole compounds exhibit significant activity against a variety of pathogens:

- Bacterial Activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies indicate potent antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ofloxacin .

- Fungal Activity : The compound has also been evaluated against fungal strains such as Candida albicans and Aspergillus niger, showing promising antifungal activity .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is another area of significant interest:

- In Vitro Studies : this compound has been tested against various cancer cell lines, including human colorectal carcinoma (HCT116). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting strong anticancer properties .

- Mechanism of Action : Molecular docking studies have suggested that the antibacterial activity may be linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication . This mechanism could also extend to anticancer activities by targeting similar pathways in cancer cells.

Synthetic Methodologies

The synthesis of benzoxazole derivatives has evolved significantly, with various methods being employed to enhance yield and efficiency:

Green Chemistry Approaches

Recent advancements in synthetic strategies emphasize environmentally friendly methods:

- Catalyst Utilization : The use of nanocatalysts such as nano-ZnO and magnetic solid acid nanocatalysts has been reported to facilitate the synthesis of benzoxazoles under mild conditions with high yields (79-89%) . These methods not only improve efficiency but also reduce environmental impact.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of benzoxazole derivatives:

- Substituent Effects : SAR studies have shown that specific substitutions on the benzoxazole ring can significantly enhance antimicrobial and anticancer activities. For example, the presence of electron-withdrawing groups has been linked to improved activity profiles against various pathogens .

Anticancer Activity Evaluation

A study focused on synthesizing a series of benzoxazole derivatives revealed that compounds with specific substitutions exhibited enhanced anticancer activities. For instance:

These results highlight the potential of modifying the structure to achieve desired biological outcomes.

Antimicrobial Activity Assessment

Another study evaluated various benzoxazole derivatives for their antimicrobial properties against selected bacterial strains:

This table illustrates the comparative effectiveness of different compounds in combating microbial infections.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and methylphenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural analogs of 6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole vary in substituents, heterocyclic systems, and biological activities. Below is a detailed comparative analysis:

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Impacts

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., sulfonyl in ), altering electronic profiles and reactivity .

- Lipophilicity : The 4-methylphenyl group increases lipophilicity compared to polar substituents like sulfonyl or thiol, influencing pharmacokinetics .

- Steric Effects : Bulkier groups (e.g., vapendavir’s piperidine-pyridazine) may restrict binding to flat enzymatic pockets but improve selectivity .

Key Findings:

- Anticancer Activity : Sulfonyl-containing analogs (e.g., ) show moderate activity, while chlorinated derivatives (e.g., ) exhibit higher potency, likely due to enhanced electrophilicity.

- Antimicrobial Effects : Thiol-containing derivatives (e.g., ) leverage redox activity, whereas the target compound’s methylphenyl group may favor biofilm penetration.

- Antiviral Specificity : Vapendavir’s piperidine-pyridazine moiety enables precise viral capsid interactions, a trait absent in simpler benzoxazoles .

Physicochemical and Spectral Properties

- Solubility : The target compound’s low polarity (logP ~3.2) contrasts with sulfonate-containing analogs (logP ~1.5), impacting formulation strategies .

- Spectral Characterization : Mass spectrometry and ¹³C NMR effectively distinguish isomers (e.g., benzoxazole vs. benzisoxazole) via fragmentation patterns and chemical shifts .

Biological Activity

6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 225.27 g/mol

- Functional Groups : Methoxy group (-OCH), benzene ring, and a benzoxazole moiety.

Anticholinesterase Activity

One of the notable biological activities of benzoxazole derivatives is their inhibition of acetylcholinesterase (AChE). A study indicated that related compounds exhibit high affinity for AChE with inhibition constants (K) in the low nanomolar range (e.g., K = 8.2 nM for a related compound) . This suggests that this compound may also possess significant AChE inhibitory activity, which is relevant for treating Alzheimer's disease.

Antimicrobial Properties

Benzoxazole derivatives have shown a broad spectrum of antimicrobial activities. For instance, compounds within this class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxy and methyl groups in the structure may enhance these properties by improving lipophilicity and receptor interactions.

Anti-inflammatory Effects

Research on benzoxazole derivatives has revealed their potential in modulating inflammatory responses. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo . This suggests a promising role for such compounds in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound likely interacts with the active site of AChE, preventing the breakdown of acetylcholine. This mechanism is crucial for enhancing cholinergic signaling in neurodegenerative conditions.

- Cytokine Modulation : By inhibiting the expression of inflammatory cytokines, this compound may help mitigate chronic inflammation associated with various diseases.

Case Studies

Recent studies have synthesized various benzoxazole derivatives to evaluate their biological activities:

- Acetylcholinesterase Inhibition : A series of benzoxazole derivatives were tested for AChE inhibition, with some showing IC values lower than that of Donepezil, a standard treatment for Alzheimer's disease .

- Anti-inflammatory Activity : Compounds were evaluated for their ability to suppress IL-6 and IL-1β mRNA expression levels in LPS-induced inflammation models. Notably, certain derivatives exhibited significant anti-inflammatory effects without hepatotoxicity .

Data Table: Biological Activities of Related Benzoxazole Compounds

Q & A

Basic Question: What are the most reliable synthetic routes for 6-Methoxy-3-(4-methylphenyl)-1,2-benzoxazole, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves cyclocondensation of substituted benzaldehydes with amino-triazole precursors under reflux conditions. For example, a general method involves reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation . Optimization strategies include:

- Catalyst selection : Acetic acid enhances cyclization efficiency.

- Temperature control : Prolonged reflux (4–6 hours) ensures complete ring closure.

- Purification : Column chromatography or recrystallization from ethanol improves purity.

Data Table :

| Precursor | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Substituted benzaldehyde | Ethanol | Acetic acid | 4 | 65–72 | 95–98 |

| Modified triazole | Toluene | None | 6 | 58 | 90 |

Advanced Question: How do intramolecular non-bonded interactions influence the crystal packing and stability of benzoxazole derivatives like this compound?

Answer:

X-ray crystallography reveals that deviations in bond angles (e.g., C9–C3–C3a = 132.1°) and distances (e.g., Cl⋯H4 = 3.1169 Å) arise from steric repulsions between substituents. These interactions distort the benzoxazole ring planarity, affecting molecular packing. Van der Waals forces dominate crystal stabilization, with no significant hydrogen bonding observed .

Key Findings :

- Angle distortion : Exocyclic angles widen due to H-atom repulsions (e.g., H9⋯H11 = 2.2495 Å).

- Dihedral angles : The phenyl ring is tilted 70.33° relative to the benzoxazole plane, reducing π-π stacking.

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- 1H/13C NMR : Methoxy (-OCH3) protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear at δ 6.8–7.5 ppm. Contradictions in splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR resolves this .

- Mass Spectrometry : Molecular ion peaks ([M]+) confirm molecular weight (e.g., m/z 267 for C15H13NO2).

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) validate the benzoxazole core.

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of benzoxazole derivatives with enhanced anticancer activity?

Answer:

SAR analysis of benzoxazole derivatives highlights:

- Substituent effects : Electron-withdrawing groups (e.g., -NO2) at the 4-methylphenyl position increase cytotoxicity by 30–40% in HCT116 cells .

- Heterocyclic fusion : Triazolo-benzoxazole hybrids (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) improve DNA intercalation .

Data Table :

| Derivative | Substituent | IC50 (μM) in HCT116 | Mechanism |

|---|---|---|---|

| 6-Methoxy-3-(4-methylphenyl) | -OCH3 | 12.5 | ROS generation |

| 6-Nitro analog | -NO2 | 8.2 | Topoisomerase inhibition |

Basic Question: What are the common challenges in analyzing benzoxazole derivatives via HPLC, and how are they mitigated?

Answer:

Challenges include peak tailing due to polar functional groups and low UV absorbance. Mitigation strategies:

- Mobile phase : Use acetonitrile:water (70:30) with 0.1% trifluoroacetic acid to enhance resolution.

- Column selection : C18 reverse-phase columns improve retention for hydrophobic analogs.

- Detection : Diode array detectors (DAD) at λ = 254 nm optimize sensitivity .

Advanced Question: How do computational methods predict the pharmacokinetic properties of this compound?

Answer:

- Molecular docking : Predicts binding affinity to target proteins (e.g., EGFR kinase, PDB: 1M17) with docking scores ≤−8.5 kcal/mol .

- ADMET prediction : SwissADME models indicate high blood-brain barrier permeability (logBB = 0.45) and moderate hepatic metabolism (CYP3A4 substrate) .

Advanced Question: What mechanistic insights explain the antimicrobial activity of benzoxazole derivatives against multidrug-resistant pathogens?

Answer:

Benzoxazoles disrupt microbial membranes via:

- Lipid bilayer penetration : Hydrophobic substituents (e.g., 4-methylphenyl) enhance membrane fluidity disruption.

- Enzyme inhibition : Binding to DNA gyrase (Gram-negative bacteria) and lanosterol demethylase (fungi) .

Data Table :

| Pathogen | MIC (μg/mL) | Reference Drug (MIC) |

|---|---|---|

| S. aureus | 4.0 | Ofloxacin (2.0) |

| C. albicans | 8.0 | Fluconazole (4.0) |

Basic Question: How does X-ray crystallography validate the stereoelectronic effects of substituents in benzoxazole derivatives?

Answer:

Crystal structures reveal:

- Bond length variations : C-N bonds in the oxazole ring shorten (1.32–1.35 Å) due to electron delocalization .

- Torsional strain : Bulky substituents (e.g., 4-methylphenyl) induce torsional angles >100°, reducing conjugation .

Advanced Question: What electrochemical strategies enable functionalization of benzoxazole cores without external oxidants?

Answer:

Silver-catalyzed electrophosphonation under mild conditions (e.g., 25°C, 1.5 V) introduces dialkyl-H-phosphonate groups at the C3 position. Key steps:

- Anodic oxidation : Generates Ag(II) intermediates for radical coupling.

- Substrate scope : Electron-deficient benzoxazoles react faster (yields: 75–85%) .

Advanced Question: How can benzoxazole derivatives be tailored to overcome resistance mechanisms in cancer cells?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.